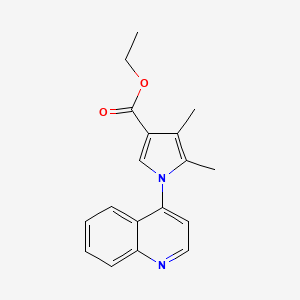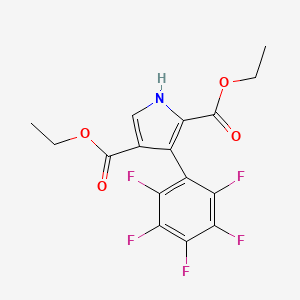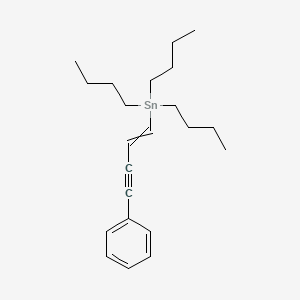
Tributyl(4-phenylbut-1-EN-3-YN-1-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane is an organotin compound with the molecular formula C19H30Sn. It is a derivative of stannane, where the tin atom is bonded to a 4-phenylbut-1-en-3-yn-1-yl group and three butyl groups. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane can be synthesized through the reaction of 4-phenylbut-1-en-3-yn-1-yl lithium with tributyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the organolithium reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin reagents and careful control of reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, including distillation and recrystallization, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products
Oxidation: Tin oxides and phenylbut-1-en-3-yn-1-yl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include organic substrates with electrophilic or nucleophilic sites, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tributyl(prop-1-yn-1-yl)stannane: Similar in structure but with a propynyl group instead of a phenylbutenynyl group.
Tributyl(1-propynyl)stannane: Another organotin compound with a propynyl group.
Uniqueness
Tributyl(4-phenylbut-1-en-3-yn-1-yl)stannane is unique due to the presence of the phenylbutenynyl group, which provides additional reactivity and potential for forming complex organic molecules. This makes it particularly valuable in organic synthesis and research applications.
Properties
CAS No. |
650605-82-6 |
|---|---|
Molecular Formula |
C22H34Sn |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
tributyl(4-phenylbut-1-en-3-ynyl)stannane |
InChI |
InChI=1S/C10H7.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h1-2,4-6,8-9H;3*1,3-4H2,2H3; |
InChI Key |
WSFCPCPHEAZGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
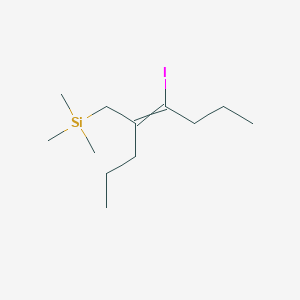
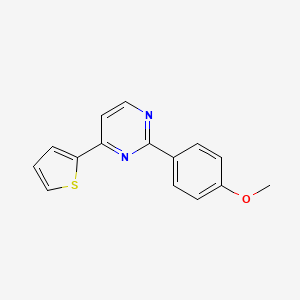
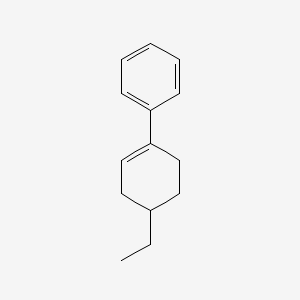
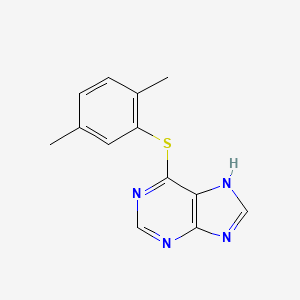
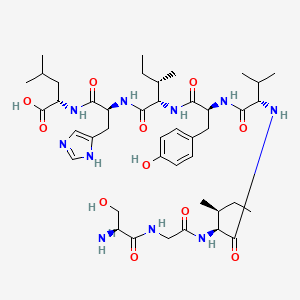
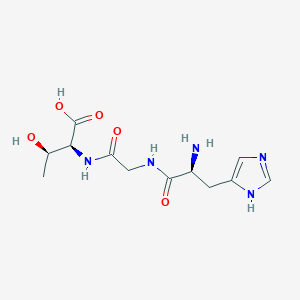
phosphane](/img/structure/B12592854.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
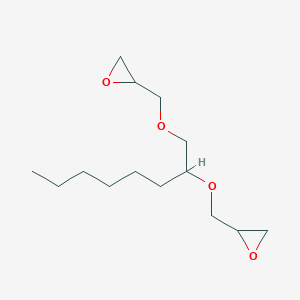
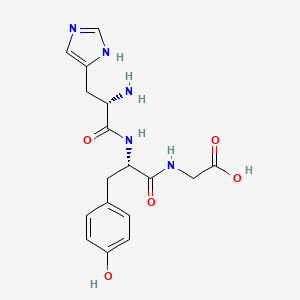
![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
